4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide
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Overview
Description
4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide is an organic compound with the molecular formula C₁₁H₁₁NO₄S₃. It is characterized by the presence of a thiophene ring substituted with a sulfonamide group and a 4-methylphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide typically involves the sulfonylation of thiophene derivatives. One common method includes the reaction of thiophene-2-sulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and sulfonamide derivatives.
Scientific Research Applications
4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)sulfonylthiophene-2-sulfonamide
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 5-(4-Fluorophenyl)-3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Uniqueness
4-(4-Methylphenyl)sulfonylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonamide and sulfonyl groups on the thiophene ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
128348-32-3 |
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Molecular Formula |
C11H11NO4S3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-11(17-7-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16) |
InChI Key |
CPVNPDGQJBJFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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